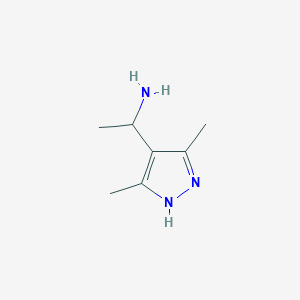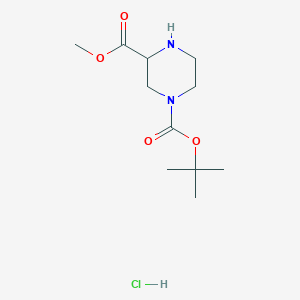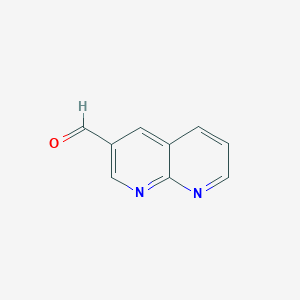
7-Methyl-2,3-dihydroisoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2,3-dihydroisoquinolin-3-one is a nitrogen-containing heterocyclic compound with a molecular formula of C10H9NO It is a derivative of isoquinoline, characterized by a methyl group at the 7th position and a keto group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.
化学反应分析
Types of Reactions
7-Methyl-2,3-dihydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 7-methylisoquinolin-3-ol.
Substitution: Formation of various substituted isoquinolines depending on the reagents used.
科学研究应用
7-Methyl-2,3-dihydroisoquinolin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Methyl-2,3-dihydroisoquinolin-3-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound without the methyl and keto groups.
7-Methylisoquinoline: Lacks the keto group at the 3rd position.
3-Isoquinolinone: Lacks the methyl group at the 7th position.
Uniqueness
7-Methyl-2,3-dihydroisoquinolin-3-one is unique due to the presence of both the methyl and keto groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development.
属性
CAS 编号 |
51463-02-6 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC 名称 |
7-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-5-10(12)11-6-9(8)4-7/h2-6H,1H3,(H,11,12) |
InChI 键 |
BJPGLZPADUQUHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CNC(=O)C=C2C=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B8811344.png)




![Methyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B8811362.png)
